2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, which is attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluoro-3-methoxyphenyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to form alcohol derivatives.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylate salts.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe to study biological pathways and interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Chloro-3-methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzoic acid moiety provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-4-3-5-11(14(9)15(17)18)10-6-7-12(16)13(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLRLGBCYPWKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690175 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-36-2 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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